

A Comparative Analysis of the Kinetic Parameters of ATP and N6-Carboxymethyl-ATP

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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B15548644

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For researchers, scientists, and drug development professionals, understanding the kinetic profiles of nucleotide analogs is paramount for designing targeted therapies and elucidating complex cellular signaling pathways. This guide provides a comparative overview of the kinetic parameters of the ubiquitous energy currency, Adenosine Triphosphate (ATP), and its synthetic analog, **N6-Carboxymethyl-ATP**. While extensive data exists for ATP, direct experimental kinetic parameters for **N6-Carboxymethyl-ATP** are not readily available in the current scientific literature. Therefore, this comparison will draw upon established ATP kinetics and infer the likely properties of **N6-Carboxymethyl-ATP** based on studies of other N6-substituted ATP analogs.

Executive Summary

ATP is the primary energy source for a vast array of enzymatic reactions, including those catalyzed by kinases, which play a central role in cellular signaling. The kinetic parameters of ATP, particularly its Michaelis constant (K_m) and maximum reaction velocity (V_{max}), have been extensively characterized for numerous enzymes. **N6-Carboxymethyl-ATP** is a modified version of ATP with a carboxymethyl group attached to the N6 position of the adenine ring. This modification is expected to significantly alter its interaction with ATP-binding proteins, potentially making it a selective substrate for engineered enzymes or a competitive inhibitor for wild-type enzymes. This guide presents a detailed, albeit partially inferred, comparison of their kinetic parameters, outlines the experimental protocols required to determine these values, and visualizes the relevant biochemical pathways and experimental workflows.

Data Presentation: Kinetic Parameters

The following table summarizes the known kinetic parameters for ATP with various kinases and provides an inferred profile for **N6-Carboxymethyl-ATP** based on the behavior of other N6-substituted ATP analogs. It is crucial to note that the values for **N6-Carboxymethyl-ATP** are hypothetical and would require experimental validation.

Parameter	ATP	N6-Carboxymethyl-ATP (Inferred)	Enzyme/System Example	Reference
K _m (μM)	Typically ranges from 10 to 100 for most kinases. For example, the K _m of ATP for Protein Kinase A (PKA) is approximately 10-20 μM.	Likely to be significantly higher (lower affinity) for wild-type kinases due to steric hindrance from the carboxymethyl group at the N6 position. For engineered kinases with a modified ATP-binding pocket (e.g., with a smaller "gatekeeper" residue), the K _m could be comparable to or even lower than that of ATP for the wild-type enzyme.	Protein Kinase A (PKA)	[1]
V _{max} (μmol/min/mg)	High, as it is the natural and optimal substrate for kinases.	Expected to be very low or negligible for most wild-type kinases. For engineered kinases, the V _{max} could be	v-Src (T338G) mutant	[1]

		substantial, though potentially lower than that of ATP with the wild-type enzyme, depending on the efficiency of the phosphoryl transfer from the modified analog.		
kcat (s ⁻¹)	High, reflecting a rapid turnover rate.	Expected to be very low for wild-type kinases. For engineered kinases, kcat would be dependent on the specific enzyme and substrate but is generally lower than the kcat of ATP with the wild-type enzyme.	CDK2 (F80G)/cyclin E	[1]
kcat/Km (M ⁻¹ s ⁻¹)	High, indicating high catalytic efficiency.	Expected to be very low for wild-type kinases. For engineered kinases, the catalytic efficiency could be comparable to that of ATP with the wild-type enzyme, as a	v-Src (T338G) mutant	[1]

favorable K_m
could
compensate for a
lower k_{cat} .

Experimental Protocols

The determination of kinetic parameters for ATP and its analogs is fundamental to understanding their biological activity. The following is a detailed methodology for a typical enzyme kinetics experiment.

Protocol: Determination of K_m and V_{max} for a Kinase

1. Objective: To determine the Michaelis constant (K_m) and maximum velocity (V_{max}) of a kinase using either ATP or **N6-Carboxymethyl-ATP** as the phosphate donor.

2. Materials:

- Purified kinase of interest
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM $MgCl_2$, 1 mM DTT)
- Substrate peptide or protein for the kinase
- ATP and **N6-Carboxymethyl-ATP** stock solutions of known concentrations
- $[\gamma\text{-}^{32}P]\text{ATP}$ (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
- Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
- Scintillation counter or luminometer
- Microcentrifuge tubes, pipettes, and other standard laboratory equipment

3. Procedure:

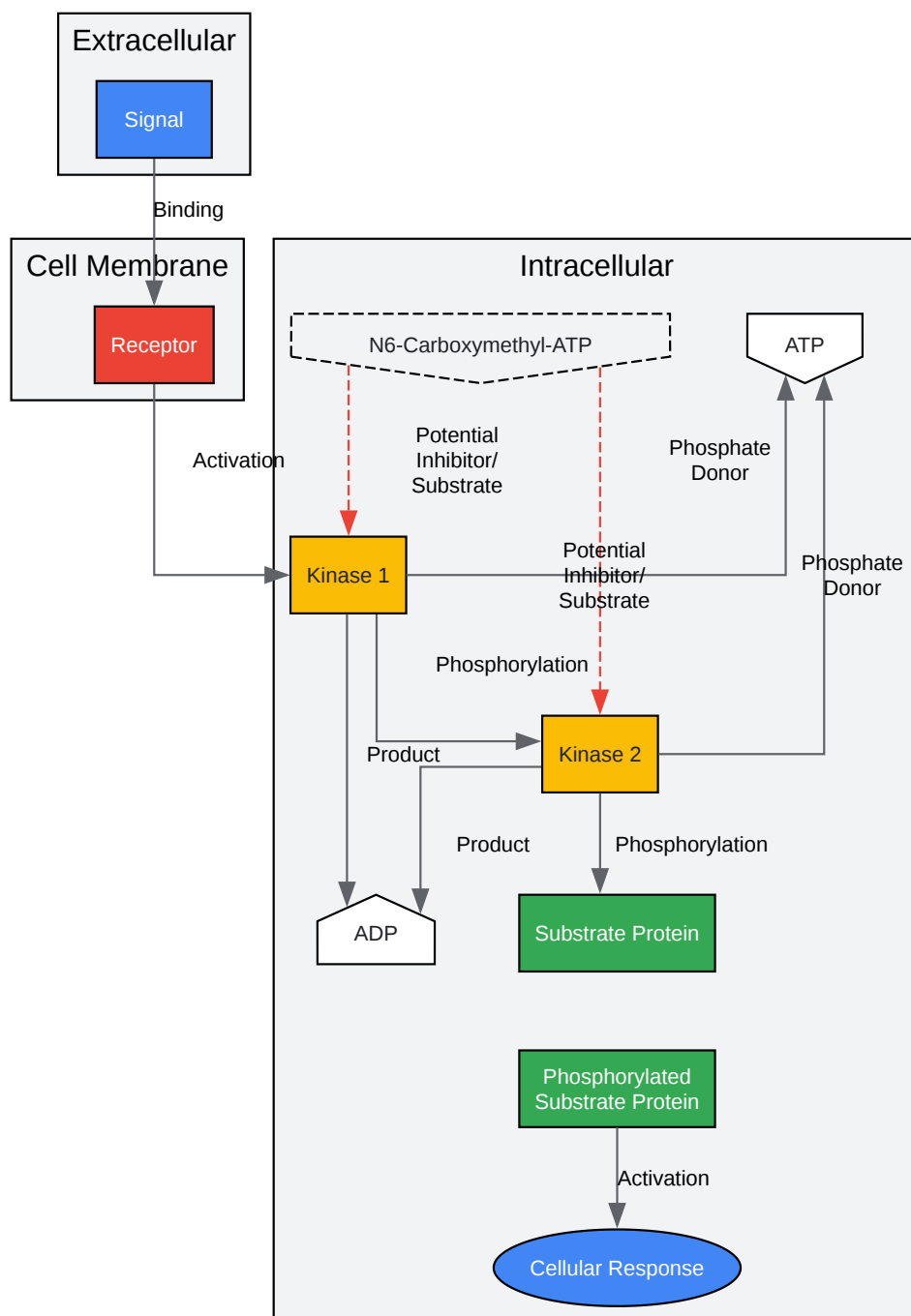
- Assay Setup:
 - Prepare a series of reactions with varying concentrations of the nucleotide (ATP or **N6-Carboxymethyl-ATP**), typically ranging from 0.1 to 10 times the expected K_m .
 - Keep the concentration of the kinase and the peptide/protein substrate constant and saturating.
 - For each nucleotide concentration, prepare a reaction tube containing the kinase buffer, the substrate, and the nucleotide.
- Reaction Initiation and Incubation:
 - Initiate the reaction by adding the kinase to the reaction mixture.
 - Incubate the reactions at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range (initial velocity).
- Reaction Termination and Product Quantification:
 - Radiometric Assay:
 - Stop the reaction by adding a strong acid (e.g., 75 mM phosphoric acid).
 - Spot a portion of the reaction mixture onto phosphocellulose paper.
 - Wash the paper extensively to remove unreacted [γ - ^{32}P]ATP.
 - Quantify the incorporated radioactivity on the paper using a scintillation counter. This value is proportional to the amount of phosphorylated product.
 - Luminescence-based Assay (e.g., ADP-Glo™):
 - Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
 - Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

- Measure the luminescence using a luminometer. The light output is proportional to the ADP produced, and thus to the kinase activity.
- Data Analysis:
 - Plot the initial reaction velocity (v) against the substrate (nucleotide) concentration ($[S]$).
 - Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m and V_{max} .
 - $v = (V_{max} * [S]) / (K_m + [S])$
 - Alternatively, a Lineweaver-Burk plot ($1/v$ vs. $1/[S]$) can be used for a linear representation of the data, though non-linear regression is generally preferred for its accuracy.

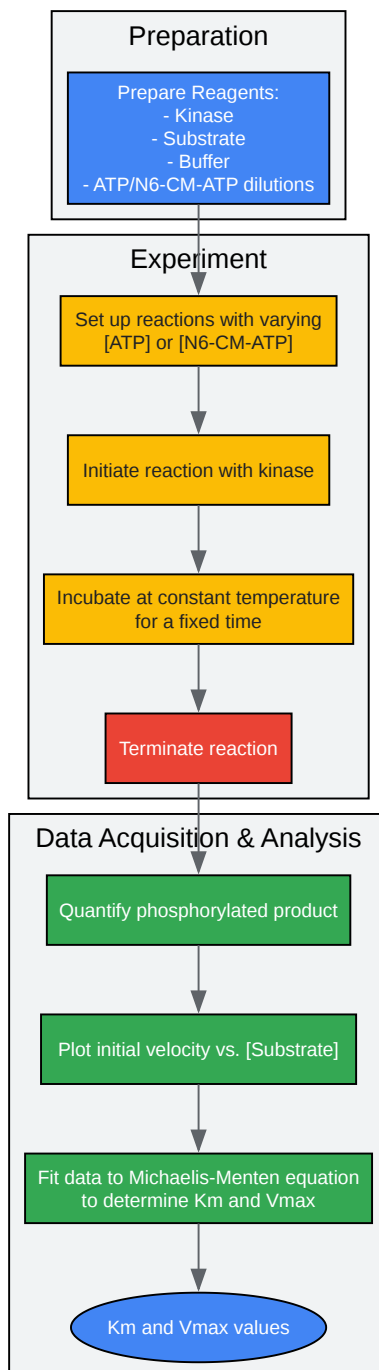
Mandatory Visualization

Signaling Pathway

Generic Kinase Signaling Pathway



Experimental Workflow for Determining Kinetic Parameters



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References

- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
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